Kermesic Acid

Übersicht

Beschreibung

It is the aglycone of carminic acid, which is the main component of true carmineThe chemical structure of kermesic acid was elucidated by Otto Dimroth in 1916 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kermesic acid can be synthesized through various chemical reactions. One method involves the acetylation-aided tautomerism of 6-chloro-2,5,8-trihydroxynaphtho-1,4-quinone, which does not undergo cycloaddition reactions. The 1,2-diacetate, 2-chloro-5,6-diacetoxy-8-hydroxynaphtho-1,4-quinone, formed by acetylation-aided tautomerism, adds (E)- and (Z)-3-alkoxycarbonyl-2,4-bis(trimethylsilyloxy)penta-1,3-diene to afford this compound after hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dried bodies of female kermes insects. The insects are collected, dried, and crushed to obtain the dye. This method has been used for thousands of years in Asia and Europe .

Analyse Chemischer Reaktionen

Types of Reactions: Kermesic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and other anthraquinone derivatives .

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Kermesic acid is part of the anthraquinone dye family and is utilized as a natural colorant in food products. Its application is particularly relevant due to increasing consumer demand for natural ingredients over synthetic alternatives.

Natural Food Colorant

- Source : Extracted from the kermes insect, this compound provides a vibrant red color.

- Usage : Commonly used in beverages, confectionery, and dairy products.

- Regulatory Status : Approved for use in many countries under various food safety regulations.

Biological Staining

This compound is also employed in biological research for staining purposes. Its ability to selectively bind to cellular components makes it valuable in histology and microscopy.

Staining Characteristics

- Target Structures : Primarily stains nuclei and mucins, aiding in the visualization of cellular structures.

- Methodology : Utilized in various staining protocols, often combined with other dyes to enhance contrast.

Pharmaceutical Potential

Recent studies have begun to explore the pharmaceutical applications of this compound, particularly its antioxidant properties and potential therapeutic effects.

Antioxidant Activity

- Research Findings : this compound exhibits significant antioxidant properties, which may contribute to its potential health benefits.

- Case Study : A study demonstrated that this compound could mitigate oxidative stress in cellular models, suggesting its role as a natural antioxidant agent .

Environmental Applications

The environmental impact of synthetic dyes has led to increased interest in natural alternatives like this compound for wastewater treatment processes.

Photocatalytic Degradation

- Study Overview : Research indicates that this compound can be effectively decomposed using photocatalytic methods, making it a candidate for reducing dye pollution in wastewater .

- Results : Experiments showed that approximately 50% of carminic acid (related compound) could be decomposed under various conditions, highlighting the potential for similar applications with this compound .

Comparative Analysis of this compound and Related Dyes

To provide a comprehensive understanding of this compound's applications, a comparative analysis with related compounds such as carminic acid and laccaic acid is presented below.

| Property | This compound | Carminic Acid | Laccaic Acid |

|---|---|---|---|

| Source | Kermes insect | Cochineal insect | Lac insect |

| Color Intensity | High | Very High | Moderate |

| Food Application | Yes | Yes | Limited |

| Biological Staining | Yes | Yes | No |

| Antioxidant Properties | Moderate | High | Low |

Wirkmechanismus

Kermesic acid is similar to other anthraquinone derivatives such as carminic acid and laccaic acids. These compounds share structural similarities and are also derived from scale insects. this compound is unique in its specific chemical structure and its historical significance as one of the oldest-known organic dyes .

Vergleich Mit ähnlichen Verbindungen

Carminic Acid: The main component of true carmine, also derived from scale insects.

Laccaic Acids: A group of anthraquinone derivatives obtained from the insect Kerria lacca.

Flavokermesic Acid: Another anthraquinone derivative closely related to this compound.

This compound’s unique properties and historical significance make it a compound of great interest in various scientific fields.

Biologische Aktivität

Kermesic acid is a naturally occurring anthraquinone compound primarily derived from the cochineal insect, Dactylopius coccus, which is well-known for its role in producing carminic acid, a natural red dye. This article explores the biological activity of this compound, including its biosynthesis, potential therapeutic applications, and relevant research findings.

1. Biosynthesis and Chemical Structure

This compound is synthesized from flavothis compound, which itself is produced through a polyketide biosynthetic pathway involving various enzymes, including polyketide synthases (PKS) and glycosyltransferases (GT). The conversion process can be summarized as follows:

- Flavothis compound → This compound via monooxygenase enzymes in Aspergillus nidulans .

- The glycosylation process involves the addition of glucose to this compound, leading to the formation of glucosylated derivatives that may enhance its solubility and biological activity .

2. Biological Activities

This compound exhibits a range of biological activities that are of interest in pharmacology and biochemistry:

- Antimicrobial Activity : this compound has shown potential antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals .

- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antioxidant | Reduces oxidative stress in cell models | |

| Anti-inflammatory | Potential to reduce inflammation markers |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study: Antioxidant Activity

Research on the antioxidant capacity of this compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify free radical scavenging activity. This compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties that could be harnessed in food preservation and health supplements .

4. Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and antioxidant activities.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.

- Synthetic Biology Approaches : Utilizing synthetic biology to enhance the yield of this compound through engineered microbial systems.

Eigenschaften

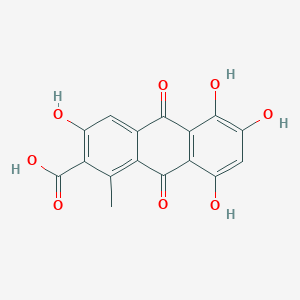

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-4-9-5(2-6(17)10(4)16(23)24)13(20)12-11(15(9)22)7(18)3-8(19)14(12)21/h2-3,17-19,21H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXORMDKZEUMQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471199 | |

| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18499-92-8 | |

| Record name | Kermesic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18499-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kermesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018499928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KERMESIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A580G9V9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.